1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Catalog No.
S3323822
CAS No.
320420-09-5
M.F
C7H4N4O2
M. Wt
176.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimi...

CAS Number

320420-09-5

Product Name

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

IUPAC Name

1-(cyanomethyl)-2,4-dioxopyrimidine-5-carbonitrile

Molecular Formula

C7H4N4O2

Molecular Weight

176.13 g/mol

InChI

InChI=1S/C7H4N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,2H2,(H,10,12,13)

InChI Key

FUGBVISVNILEAV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1CC#N)C#N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC#N)C#N

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H4N4O2 and a molecular weight of 176.13 g/mol. This compound features a tetrahydropyrimidine ring, which is characterized by its four saturated carbon atoms and two keto groups at positions 2 and 4. The presence of cyanomethyl and carbonitrile functional groups contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Typical of pyrimidine derivatives. Notably, it can participate in nucleophilic substitutions due to the presence of the carbonitrile group. Additionally, it can undergo cycloadditions, such as 1,3-dipolar cycloaddition, where it reacts with dipoles to form more complex heterocycles . The reactivity of the compound also allows for the synthesis of derivatives through oxidation and other functional group transformations .

Research indicates that derivatives of 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant biological activities. Studies have shown promising antimicrobial properties, with some derivatives demonstrating effectiveness against various bacterial strains and fungi . Furthermore, there are indications of antioxidant activities associated with these compounds, suggesting potential applications in combating oxidative stress-related diseases.

Several synthesis methods have been reported for creating 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. One common approach involves the condensation of appropriate starting materials through cyclization reactions. For instance, the reaction of substituted uracils with nitrile oxides can yield this compound along with other pyrimidine derivatives . Additionally, modifications involving the introduction of functional groups can be achieved through various organic reactions such as alkylation or acylation.

The applications of 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile are diverse:

  • Dyeing and Fabric Treatment: The compound is utilized in the textile industry for dyeing polyester fabrics due to its ability to form strong interactions with fabric fibers.
  • Antimicrobial Agents: Its derivatives are being explored as potential antimicrobial agents in pharmaceuticals .
  • Research

Interaction studies involving 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have focused on its biological activity. Research has demonstrated that this compound interacts with various biological targets that may lead to its antimicrobial effects. Investigations into its antioxidant properties also reveal interactions at the molecular level that could mitigate oxidative damage in cells .

Several compounds share structural similarities with 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileC8H6N4O2Methyl group substitutionPotentially altered biological activity due to methylation
2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrileC11H7N3O2Phenyl ring substitutionEnhanced lipophilicity may improve membrane permeability
5-Cyano-6-hydroxy-pyrimidine derivativesVariesHydroxyl group presenceDifferent reactivity patterns due to hydroxyl functionality

These compounds illustrate variations in substitution patterns that can affect their chemical properties and biological activities. The unique combination of cyanomethyl and carbonitrile functionalities in 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile sets it apart from these similar structures.

XLogP3

-1.1

Dates

Last modified: 08-19-2023

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